![molecular formula C9H12ClFN2O B3095788 N~1~-(3-fluorophenyl)-beta-alaninamide hydrochloride CAS No. 1269053-24-8](/img/structure/B3095788.png)
N~1~-(3-fluorophenyl)-beta-alaninamide hydrochloride
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving this compound could depend on various factors such as the presence of other reactants, temperature, pressure, and catalysts. Similar compounds have been involved in reactions like protodeboronation and hydromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Similar compounds like 3-Fluorophenylhydrazine hydrochloride have a molecular weight of 162.59 g/mol .Scientific Research Applications
PET Studies and Dopamine Neurons
One application of compounds related to N1-(3-fluorophenyl)-beta-alaninamide hydrochloride is in PET (Positron Emission Tomography) studies for the investigation of Parkinson’s disease. Fluorine-18 labeled analogs, such as [18F]Fluoro-3,4-dihydroxyphenyl-L-alanine (FDOPA), are used in PET imaging to study dopamine neurons' status in the brain. These compounds help in understanding the dopaminergic system's functioning and degeneration, crucial for diagnosing and monitoring Parkinson's disease progress (Kumakura & Cumming, 2009).
Toxicity of Fluorophores
Research into the toxicity of organic fluorophores, including those related to the compound of interest, is essential for their safe use in molecular imaging. These fluorophores are instrumental in real-time cancer detection using optical imaging. The study evaluates the cytotoxicity, tissue toxicity, in vivo toxicity, and mutagenicity of widely used fluorophores, finding that, generally, the amounts used in molecular imaging are much lower than toxic doses, pointing towards their potential safety in clinical applications (Alford et al., 2009).
Beta-Alanine Supplementation and Muscle Carnosine
Although not directly related to the exact chemical compound , research on beta-alanine supplementation's effect on muscle carnosine levels and exercise performance provides insights into the physiological roles of beta-alanine derivatives. Supplementation has been shown to augment intramuscular carnosine content, improving exercise homeostasis and excitation-contraction coupling, pointing towards the importance of such compounds in skeletal muscle physiology and potential therapeutic applications (Blancquaert et al., 2015).
Antiviral Research
Compounds structurally related to N1-(3-fluorophenyl)-beta-alaninamide hydrochloride, such as indolylarylsulfones, have been studied for their potent activity against human immunodeficiency virus type 1 (HIV-1) as non-nucleoside reverse transcriptase inhibitors. These studies highlight the structure-activity relationship (SAR) to improve these compounds' profiles, showing their potential as therapeutic agents in treating AIDS and related infections (Famiglini & Silvestri, 2018).
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Based on its structural similarity to other compounds, it might influence pathways related to cell signaling, metabolism, or other cellular processes .
Pharmacokinetics
These properties would determine the bioavailability of the compound, which is crucial for its pharmacological activity .
Result of Action
Based on its structural similarity to other compounds, it might induce changes in cellular processes, leading to observable physiological effects .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. For instance, 3-Fluorophenylhydrazine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
3-amino-N-(3-fluorophenyl)propanamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O.ClH/c10-7-2-1-3-8(6-7)12-9(13)4-5-11;/h1-3,6H,4-5,11H2,(H,12,13);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZITRGITJOSRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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